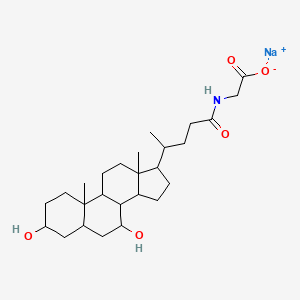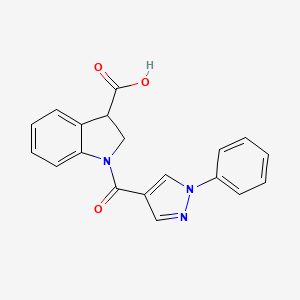
6-Methoxymaackiain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxymaackiain is a naturally occurring pterocarpan, a type of isoflavonoid, found in various plant species such as Ulex jussiaei and Sophora flavescens . This compound has garnered significant interest due to its diverse biological activities, including antifungal, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxymaackiain typically involves the extraction from natural sources followed by purification. One method involves using preparative high-performance liquid chromatography (HPLC) with a water-methanol gradient to isolate the compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxymaackiain undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts like Lewis acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Methoxymaackiain has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxymaackiain involves several molecular targets and pathways:
Inflammasome Activation: The compound amplifies inflammasome activation, leading to increased production of interleukin-1β (IL-1β) via caspase-1 cleavage.
Neuroprotection: In models of Parkinson’s disease, it modulates the PINK1/Parkin pathway, reducing dopaminergic neuron damage and α-synuclein accumulation.
Comparison with Similar Compounds
Maackiain: Another pterocarpan with similar biological activities.
2-Methoxymaackiain: Found in Ulex jussiaei, it shares structural similarities but differs in its methoxy group position.
4-Methoxymaackiain: Also isolated from Ulex species, it has a methoxy group at a different position compared to 6-Methoxymaackiain.
Uniqueness: this compound stands out due to its specific methoxy group position, which influences its biological activity and potential therapeutic applications. Its unique ability to modulate the inflammasome and PINK1/Parkin pathways highlights its potential in treating inflammatory and neurodegenerative diseases .
Properties
Molecular Formula |
C17H14O6 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3 |
InChI Key |
BARRXUGKUYTIQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


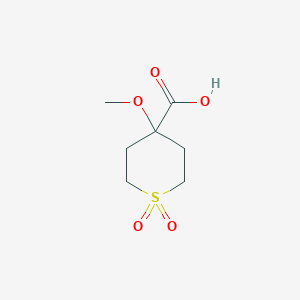
![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)
![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)
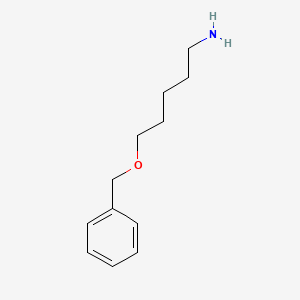
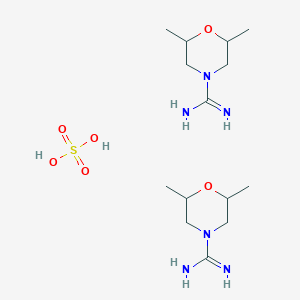
![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)
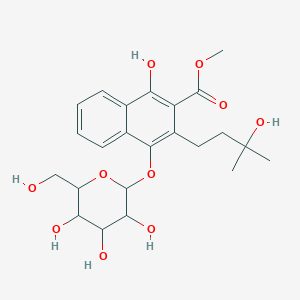
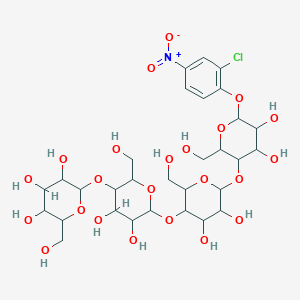
![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
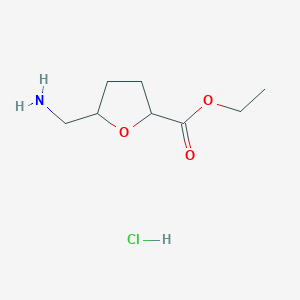

![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
